2-Heptyl-1,2-benzothiazol-3(2H)-one

Catalog No.
S15861732
CAS No.
141426-20-2
M.F
C14H19NOS
M. Wt
249.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptyl-1,2-benzothiazol-3(2H)-one

CAS Number

141426-20-2

Product Name

2-Heptyl-1,2-benzothiazol-3(2H)-one

IUPAC Name

2-heptyl-1,2-benzothiazol-3-one

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

InChI

InChI=1S/C14H19NOS/c1-2-3-4-5-8-11-15-14(16)12-9-6-7-10-13(12)17-15/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

XWBDZKLLCPVLCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=CC=CC=C2S1

2-Heptyl-1,2-benzothiazol-3(2H)-one is an organic compound classified under the benzothiazole family, characterized by a fused benzene and isothiazole ring system. This compound is notable for its diverse applications across various fields including chemistry, biology, and medicine. The presence of a heptyl group enhances its lipophilicity, potentially influencing its biological activity and solubility properties. The molecular formula for this compound is C12H13NOSC_{12}H_{13}NOS, and it has a molecular weight of approximately 223.30 g/mol.

Typical of benzothiazole derivatives:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
  • Reduction: It can undergo reduction to yield corresponding amines or thiols.
  • Electrophilic Substitution: The benzene ring can engage in electrophilic substitution reactions such as nitration, halogenation, and sulfonation. Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride .

The biological activities of 2-heptyl-1,2-benzothiazol-3(2H)-one are significant, particularly its antimicrobial and antifungal properties. Research indicates that this compound exhibits potential therapeutic effects, including anti-inflammatory and anticancer activities. Its mode of action involves interference with cellular processes in microorganisms and possibly in cancer cells as well .

Several synthetic routes have been developed for the preparation of 2-heptyl-1,2-benzothiazol-3(2H)-one:

  • Cyclization of Benzamides: One method involves the cyclization of 2-(heptylsulfanyl)benzamides with thionyl chloride to yield high yields of the desired product.
  • Copper-Catalyzed Reactions: Another efficient route utilizes a copper-catalyzed reaction between 2-halobenzamides and carbon disulfide, resulting in yields ranging from 30% to 89% .
  • One-Pot Processes: Advanced methodologies enable the synthesis in a one-pot process by treating 2-halobenzonitriles with alkanethiols followed by halogenation in the presence of bases .

The applications of 2-heptyl-1,2-benzothiazol-3(2H)-one span several domains:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug formulations targeting microbial infections and cancer treatment.
  • Industrial Chemicals: This compound finds utility in the production of dyes, pigments, and as a preservative in various formulations due to its antimicrobial properties.
  • Research: It serves as a building block for synthesizing other heterocyclic compounds in chemical research .

Studies have investigated the interactions between 2-heptyl-1,2-benzothiazol-3(2H)-one and various biological systems. For instance, research on microalgae has shown that this compound can inhibit growth while also triggering detoxification mechanisms within these organisms. This highlights its potential environmental impact as well as its utility in biocide applications .

When comparing 2-heptyl-1,2-benzothiazol-3(2H)-one with other related compounds, several unique characteristics emerge:

CompoundStructure TypeUnique Features
BenzothiazoleFused benzene and thiazole ringsLacks the isothiazole structure
2-MethylbenzothiazoleFused benzene and thiazole ringsContains a methyl group instead of a heptyl group
2-AminobenzothiazoleFused benzene and thiazole ringsContains an amino group which affects reactivity

The structural differences impart distinct chemical reactivity and biological activity profiles to these compounds. Specifically, the heptyl group in 2-heptyl-1,2-benzothiazol-3(2H)-one contributes to its unique lipophilicity and potential interactions within biological systems .

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

249.11873540 g/mol

Monoisotopic Mass

249.11873540 g/mol

Heavy Atom Count

17

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